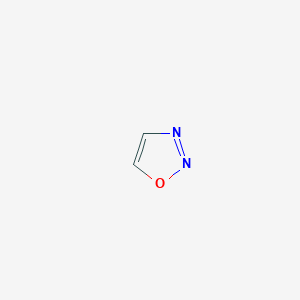

1,2,3-Oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

11120-54-0 |

|---|---|

Molecular Formula |

C2H2N2O |

Molecular Weight |

70.05 g/mol |

IUPAC Name |

oxadiazole |

InChI |

InChI=1S/C2H2N2O/c1-2-5-4-3-1/h1-2H |

InChI Key |

WCPAKWJPBJAGKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=N1 |

Origin of Product |

United States |

Foundational & Exploratory

introduction to 1,2,3-oxadiazole and its isomers

An In-depth Technical Guide to 1,2,3-Oxadiazole and Its Isomers for Researchers and Drug Development Professionals

Introduction to Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] They exist as four isomers depending on the position of the nitrogen atoms: this compound, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373).[1][2] Among these, the 1,2,4- and 1,3,4-isomers are the most stable and have been extensively studied in medicinal chemistry.[3][4] The this compound ring is generally unstable and prone to ring-opening, except in the case of mesoionic structures known as sydnones.[5][6] The 1,2,5-isomer and its N-oxide derivatives, known as furoxans, have applications as nitric oxide donors and high-energy density materials.[2] Oxadiazole rings are considered valuable in drug discovery as they can act as bioisosteric replacements for amide and ester groups, often leading to improved metabolic stability and pharmacokinetic profiles.[7][8]

Physicochemical Properties of Oxadiazole Isomers

The arrangement of heteroatoms within the oxadiazole ring significantly influences the physicochemical properties of its isomers. These differences can impact solubility, lipophilicity, metabolic stability, and target engagement.[8] A comparison of the key physicochemical properties of the parent 1,2,4- and 1,3,4-oxadiazole isomers is summarized below.

| Property | This compound (Sydnones) | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) |

| Stability | Generally unstable, readily isomerizes to α-diazoketone. Mesoionic forms (sydnones) are stable.[5] | Thermally and chemically resistant.[4] | Possesses a higher degree of aromaticity and greater thermal stability compared to the 1,2,4-isomer.[9] | The furazan (B8792606) ring is susceptible to breaking.[2] |

| Aromaticity | Pseudo-aromatic character in sydnones.[10] | Considered to have lower aromatic character, behaving more like a conjugated diene.[9] | Higher degree of aromaticity.[9] | Relatively low aromaticity.[2] |

| Solubility | Varies with substituents. | Derivatives are generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform.[9] | 2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water; aryl-substituted derivatives have lower water solubility.[9] | Varies with substituents. |

| Lipophilicity (log D) | Data not readily available for a direct comparison. | Generally higher lipophilicity.[8] | An order of magnitude lower lipophilicity compared to the 1,2,4-isomer.[8] | Data not readily available for a direct comparison. |

| Dipole Moment | High dipole moments (around 5D) for mesoionic compounds.[11] | Different charge distribution compared to the 1,3,4-isomer.[8] | Different charge distribution compared to the 1,2,4-isomer.[8] | Varies with substituents. |

Synthesis of Oxadiazole Isomers

1,2,3-Oxadiazoles (Sydnones)

Sydnones are a stable class of mesoionic 1,2,3-oxadiazoles first synthesized in 1935.[12][13][14] They are important precursors for the synthesis of other heterocyclic compounds, particularly pyrazoles, through 1,3-dipolar cycloaddition reactions.[12][14]

A general workflow for the synthesis of sydnones is illustrated below.

Caption: General workflow for the synthesis of sydnones.

-

Nitrosation of Amino Acid: An amino acid is treated with a nitrosating agent to form an N-nitrosoamino acid.

-

Ring Closure: The N-nitrosoamino acid undergoes ring closure in the presence of a dehydrating agent, such as trifluoroacetic anhydride, phosphorus oxychloride, or thionyl chloride, to yield the final sydnone product.[5]

1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles is well-established, with the first synthesis reported in 1884.[15][16] The two primary classical routes are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[15][16]

The logical relationship between the two main synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles is depicted below.

Caption: Main synthetic pathways to 1,2,4-oxadiazoles.

-

Reaction Setup: To a solution of the substituted amidoxime in pyridine (B92270) at 0 °C, add the substituted acyl chloride dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Work-up: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing dichloromethane (B109758) and saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by silica (B1680970) gel column chromatography.

1,3,4-Oxadiazoles

The first synthesis of unsubstituted 1,3,4-oxadiazole was reported in 1965.[2] A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using dehydrating agents.[17]

Below is a general experimental workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Caption: General workflow for 1,3,4-oxadiazole synthesis.

-

Formation of Diacylhydrazine: React an acid hydrazide with a carboxylic acid or its derivative (e.g., acid chloride) to form a diacylhydrazine intermediate.

-

Cyclization: Treat the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to induce cyclodehydration.

-

Work-up and Purification: The reaction mixture is worked up according to the specific dehydrating agent used, followed by purification of the crude product, typically by recrystallization or column chromatography.

Biological Activities and Applications in Drug Development

Oxadiazole isomers are prevalent in a wide range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[2][3][18]

| Isomer | Biological Activities | Examples of Applications |

| This compound (Sydnones) | Anticancer, antidiabetic, antimicrobial, antioxidant, anti-inflammatory.[10] | Used as versatile synthons in heterocyclic synthesis.[19] |

| 1,2,4-Oxadiazole | Antitussive, anti-inflammatory, anesthetic, vasodilator, anthelmintic, antiallergic, antiplatelet.[18] Marketed drugs include Oxolamine (antitussive) and Irrigor (vasodilator).[20] | Bioisosteric replacement for amides and esters.[15] |

| 1,3,4-Oxadiazole | Antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, analgesic, antioxidant.[2][21] Marketed drugs include Raltegravir (antiviral) and Zibotentan (anticancer).[22] | Electron-transporting materials.[2] |

| 1,2,5-Oxadiazole (Furazan) | Vasodilating, carbonic anhydrase inhibitors, antibacterial, antimalarial, anticancer.[23] | Nitric oxide donors.[23] |

A comparative analysis of the drug development potential of 1,2,4- and 1,3,4-oxadiazole isomers reveals significant differences in their pharmaceutical properties.[24] The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity, improved metabolic stability, and reduced hERG inhibition compared to its 1,2,4-counterpart.[8]

Spectroscopic Characterization

Standard spectroscopic techniques are used to elucidate the structures of oxadiazole derivatives.

-

Infrared (IR) Spectroscopy: Useful for identifying characteristic stretching vibrations of the oxadiazole ring and other functional groups.[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the detailed molecular structure.[17][25]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[17]

Conclusion

The oxadiazole scaffold, in its various isomeric forms, represents a privileged structure in medicinal chemistry and materials science. The 1,2,4- and 1,3,4-isomers, in particular, have been extensively incorporated into a multitude of biologically active molecules, with their distinct physicochemical properties offering a valuable tool for drug design and optimization. The mesoionic 1,2,3-oxadiazoles, or sydnones, provide a unique entry into diverse heterocyclic systems. A thorough understanding of the synthesis, properties, and biological activities of each isomer is paramount for the rational design of novel therapeutics and functional materials.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,3-Oxadiazole_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. iajesm.in [iajesm.in]

- 12. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sydnone: Synthesis, Reactivity and Biological Activities: Ingenta Connect [ingentaconnect.com]

- 14. catalogue.univ-paris13.fr [catalogue.univ-paris13.fr]

- 15. benchchem.com [benchchem.com]

- 16. soc.chim.it [soc.chim.it]

- 17. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. journals.stmjournals.com [journals.stmjournals.com]

- 23. researchgate.net [researchgate.net]

- 24. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 25. journalspub.com [journalspub.com]

The 1,2,3-Oxadiazole Core: From Fleeting Existence to Mesoionic Stability and Pharmaceutical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two adjacent nitrogen atoms, presents a fascinating case study in heterocyclic chemistry. While the parent this compound is a theoretically interesting yet highly unstable molecule, its historical development is intrinsically linked to the discovery and exploration of a unique class of mesoionic compounds known as sydnones. These stable, aromatic, and dipolar compounds have carved out a significant niche in synthetic organic chemistry and have found applications in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of the this compound core, with a primary focus on its stable sydnone (B8496669) representatives.

The Elusive Parent: this compound

The unsubstituted this compound is an unstable entity that readily undergoes ring-opening to form a more stable α-diazoketone tautomer.[1][2] This inherent instability has precluded its isolation and extensive study in its free form. Theoretical studies have investigated its stability relative to other oxadiazole isomers, consistently highlighting its transient nature.[1]

The logical relationship between the unstable this compound and its open-chain tautomer can be visualized as follows:

The Dawn of Stability: The Discovery of Sydnones

The history of stable this compound derivatives begins in 1935 with the work of J. Campbell Earl and A. W. Mackney at the University of Sydney.[3][4] While investigating the reaction of N-nitroso-N-phenylglycine with acetic anhydride, they isolated a novel, stable crystalline compound.[4] Initially, they proposed a bicyclic structure for this new substance. However, this was later revised, and the compound was correctly identified as a mesoionic this compound derivative, which they named "sydnone" in honor of the city of its discovery.[5]

This seminal discovery opened the door to a new class of aromatic, dipolar compounds that could not be represented by a single covalent structure. The positive and negative charges in sydnones are delocalized over the five-membered ring and the exocyclic oxygen atom, respectively, which imparts them with their characteristic stability and reactivity.[5]

Synthesis of Sydnones: Historical Development and Key Methodologies

The original synthesis of 3-phenylsydnone (B89390) by Earl and Mackney remains the foundational method for preparing this class of compounds. The general synthetic pathway involves two key steps: the N-nitrosation of an α-amino acid followed by cyclodehydration.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of the 1,2,3-Oxadiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-oxadiazole ring, a five-membered heterocycle containing one oxygen and two adjacent nitrogen atoms, presents a fascinating dichotomy in its chemical behavior. While the parent ring is inherently unstable, its mesoionic derivatives, known as sydnones, exhibit remarkable stability and a rich spectrum of chemical reactivity. This guide provides a comprehensive overview of the core chemical properties of the this compound system, with a particular focus on the well-studied and synthetically valuable sydnones.

Structural and Electronic Properties

The this compound ring is a planar, five-membered heterocyclic system. The parent, unsubstituted ring is highly unstable and readily undergoes ring-opening to form an α-diazoketone tautomer.[1][2] This instability is a defining characteristic of the non-mesoionic this compound system.

In stark contrast, mesoionic 1,2,3-oxadiazoles, or sydnones, possess significant stability due to their unique electronic structure. Sydnones are bicyclic aromatic compounds in which the positive and negative charges are delocalized over the ring system. This delocalization imparts a pseudo-aromatic character to the ring, contributing to its enhanced stability.[3] The exocyclic oxygen atom at the C5 position carries a partial negative charge, while the heterocyclic ring bears a delocalized positive charge.[3]

Bond Lengths and Angles

Quantitative data on the geometry of the unstable parent this compound is primarily derived from computational studies. Experimental data is more readily available for stable sydnone (B8496669) derivatives from X-ray crystallographic studies.

| Parameter | This compound (Calculated) | 3-Phenylsydnone (B89390) (Experimental - X-ray) |

| Bond Lengths (Å) | ||

| O1-N2 | Data not readily available in search results | Data not readily available in search results |

| N2-N3 | Data not readily available in search results | Data not readily available in search results |

| N3-C4 | Data not readily available in search results | Data not readily available in search results |

| C4-C5 | Data not readily available in search results | Data not readily available in search results |

| C5-O1 | Data not readily available in search results | Data not readily available in search results |

| C5=O6 (exocyclic) | N/A | ~1.21 |

| Bond Angles (°) | ||

| N2-O1-C5 | Data not readily available in search results | Data not readily available in search results |

| O1-N2-N3 | Data not readily available in search results | Data not readily available in search results |

| N2-N3-C4 | Data not readily available in search results | Data not readily available in search results |

| N3-C4-C5 | Data not readily available in search results | Data not readily available in search results |

| C4-C5-O1 | Data not readily available in search results | Data not readily available in search results |

Note: Specific calculated bond lengths and angles for the parent this compound and experimental data for 3-phenylsydnone were not found in a readily comparable format in the search results. This table structure is provided for when such data becomes available.

Stability and Aromaticity

The stability of the this compound ring system is highly dependent on its substitution.

-

Unsubstituted this compound: This is an unstable molecule that readily isomerizes to its open-chain α-diazoketone tautomer.[1][2]

-

Sydnones (Mesoionic 1,2,3-Oxadiazoles): These derivatives are significantly more stable. Their stability is attributed to their mesoionic character and the delocalization of six π-electrons within the ring, which imparts aromatic character.[3]

The aromaticity of sydnones has been a subject of discussion, with some considering them "pseudo-aromatic." However, their planarity, spectral properties, and reactivity are consistent with aromatic compounds.[4]

Acidity and Basicity

The C4-proton of sydnones is acidic, with a reported pKa of 18-20 for 3-phenylsydnone.[1] This acidity allows for deprotonation and subsequent electrophilic substitution at the C4 position.

Reactivity

The reactivity of the this compound system is largely dictated by whether it is a simple derivative or a mesoionic sydnone.

Ring Opening

As mentioned, non-mesoionic 1,2,3-oxadiazoles readily undergo ring-opening to form α-diazoketones.[1][2]

Reactivity of Sydnones

Sydnones exhibit a rich and synthetically useful reactivity profile.

The C4 position of the sydnone ring is electron-rich and susceptible to electrophilic substitution reactions.[5][6] Common examples include:

-

Halogenation: Bromination and chlorination at the C4 position can be achieved using various reagents.[1]

-

Nitration: Sydnones can be nitrated at the C4 position.[7]

-

Acylation: Friedel-Crafts type acylation at the C4 position can be challenging but has been achieved under specific conditions.[8]

Caption: Electrophilic substitution at the C4 position of the sydnone ring.

Sydnones are excellent 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes.[9] This reaction is a powerful tool for the synthesis of pyrazole (B372694) derivatives.[9]

Caption: 1,3-Dipolar cycloaddition of a sydnone with a dipolarophile.

Spectroscopic Properties

The spectroscopic characteristics of 1,2,3-oxadiazoles, particularly sydnones, are well-defined and useful for their identification and characterization.

| Spectroscopic Technique | Key Features for Sydnone Derivatives |

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching absorption in the range of 1730-1758 cm⁻¹. |

| ¹H NMR Spectroscopy | The C4-H proton, if present, appears at a characteristic chemical shift of around 6.8-7.0 ppm.[1] |

| ¹³C NMR Spectroscopy | The C4 and C5 carbons of the sydnone ring resonate at approximately 95 ppm and 165 ppm, respectively.[1] |

| UV-Vis Spectroscopy | Sydnones typically exhibit a UV absorption maximum in the range of 290-340 nm, which is considered evidence of the aromatic nature of the ring.[8] |

Experimental Protocols

Synthesis of 3-Phenylsydnone

The synthesis of 3-phenylsydnone is a classic example of sydnone formation and proceeds via the nitrosation of N-phenylglycine followed by cyclodehydration.

Workflow Diagram:

Caption: Synthetic workflow for 3-phenylsydnone.

Detailed Methodology:

-

Step 1: Nitrosation of N-Phenylglycine. N-phenylglycine is suspended in water and cooled in an ice bath. A solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature below 5°C. The resulting solution is then acidified with hydrochloric acid to precipitate N-nitroso-N-phenylglycine. The product is filtered, washed with cold water, and dried.

-

Step 2: Cyclodehydration of N-Nitroso-N-phenylglycine. The dried N-nitroso-N-phenylglycine is dissolved in acetic anhydride. The solution is heated gently and then allowed to stand at room temperature for the reaction to complete. The reaction mixture is then poured into ice-water to precipitate the 3-phenylsydnone. The product is collected by filtration, washed with water, and can be recrystallized from ethanol.

General Protocol for Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A small amount of the sydnone sample is mixed with KBr and pressed into a pellet. The IR spectrum is recorded using an FTIR spectrometer. The characteristic carbonyl peak around 1730-1758 cm⁻¹ is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sydnone sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts of the C4-H proton (if present) and the ring carbons (C4 and C5) are important for structural confirmation.[1]

Conclusion

The this compound ring system, particularly in the form of its stable mesoionic sydnone derivatives, offers a rich area of study for chemists. Their unique electronic structure, aromatic character, and diverse reactivity make them valuable building blocks in organic synthesis and medicinal chemistry. A thorough understanding of their fundamental chemical properties, as outlined in this guide, is crucial for harnessing their full potential in the development of novel molecules and therapeutic agents.

References

- 1. ijcrt.org [ijcrt.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sydnone - Wikipedia [en.wikipedia.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aromaticity of Sydnones Aromaticity Part 7.pdf [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,2,3-Oxadiazole Derivatives: A Technical Guide

Introduction

The 1,2,3-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two adjacent nitrogen atoms. While the parent this compound is unstable and readily isomerizes to an α-diazoketone, its mesoionic derivatives, particularly sydnones, are stable and aromatic in character.[1] These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[2] A thorough spectroscopic characterization is paramount for confirming the molecular structure, verifying purity, and understanding the structure-property relationships of newly synthesized this compound derivatives.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary spectroscopic techniques used to characterize these compounds. It includes detailed experimental protocols, tabulated quantitative data for key derivatives, and a logical workflow for structural elucidation.

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel this compound derivative is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies key functional groups, nuclear magnetic resonance spectroscopy elucidates the precise atomic connectivity and chemical environment, and UV-Visible spectroscopy reveals the electronic properties. The following diagram illustrates a typical workflow for integrating these techniques for unambiguous structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3] For this compound derivatives like sydnones, NMR confirms the arrangement of substituents and the electronic nature of the heterocyclic ring.[1]

General Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[4]

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[5]

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Data Presentation: Characteristic NMR Data

The chemical shifts for protons and carbons in this compound derivatives are influenced by the mesoionic character of the ring and the nature of its substituents.

| Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sydnone (B8496669) Derivatives | | :--- | :--- | :--- | :--- | | Compound | Nucleus | Ring Position | Chemical Shift (ppm) | | 3-Phenylsydnone[1] | ¹H | C4-H | 6.78 (in D₂O) | | | ¹H | Phenyl-H | 7.70 | | 3-Methylsydnone[1] | ¹³C | C4 | 97.7 | | | ¹³C | C5 (C=O) | 170.7 | | | ¹³C | N-CH₃ | 40.4 | | General Range[6] | ¹³C | C4 | 95-105 | | | ¹³C | C5 (C=O) | 165-175 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3] For this compound derivatives, IR spectroscopy is crucial for confirming the presence of the characteristic carbonyl group in sydnones and other key bonds within the heterocyclic ring and its substituents.[7]

General Experimental Protocol

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film: If the sample is a non-volatile liquid or oil, a thin film can be cast between two salt (NaCl or KBr) plates.

-

-

Instrument: An FTIR (Fourier-Transform Infrared) spectrometer is used for analysis.[8]

-

Acquisition: Place the sample in the instrument's sample holder. Record a background spectrum (of air or the pure KBr pellet) first, followed by the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to specific functional groups.

Data Presentation: Characteristic IR Absorption Bands

The vibrational frequencies provide a fingerprint for the this compound core and its substituents.

| Table 2: Characteristic IR Frequencies (cm⁻¹) for this compound (Sydnone) Derivatives | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | | Carbonyl Stretch[1] | C=O (in sydnone ring) | 1720 - 1790 | | Ring Stretch[6][7] | C=N | 1600 - 1650 | | Ring Stretch[6][7] | N-N | 1380 - 1420 | | Ring Stretch[6] | C-O-C | 1030 - 1130 | | Aromatic C-H Stretch | Ar-H | 3000 - 3150 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound derivatives, MS confirms the elemental composition (via high-resolution MS) and helps in structural verification.[7]

General Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.[5]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, often leading to extensive fragmentation. Useful for pattern analysis.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and larger molecules, which typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺ in EI, [M+H]⁺ in ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Data Presentation: Key Mass Spectrometric Data

The primary goal is to confirm the molecular weight corresponding to the expected chemical formula.

| Table 3: Expected Mass Spectrometry Data for a Hypothetical Derivative | | :--- | :--- | :--- | | Derivative Example | Formula | Expected Data | | 3-phenyl-4-formylsydnone | C₉H₆N₂O₃ | Molecular Ion [M]⁺: m/z 190.04 | | | | High-Resolution MS (HRMS): Calculated m/z 190.0378, Found m/z 190.0375 | | | | Key Fragments: Analysis of fragment ions can help confirm structural motifs. |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[3] This technique is used to study the electronic structure and extent of conjugation in this compound derivatives.[7] The position (λ_max) and intensity (molar absorptivity, ε) of absorption bands provide valuable information.

General Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution of the sample (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).[9]

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan a specified wavelength range (typically 200-800 nm). The instrument records the absorbance at each wavelength.[3]

-

-

Data Analysis: The resulting spectrum shows absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_max).

Data Presentation: Characteristic UV-Vis Absorption Data

The absorption maxima are indicative of the electronic transitions within the molecule.

| Table 4: Representative UV-Vis Absorption Maxima (λ_max) for this compound Derivatives | | :--- | :--- | :--- | | Compound Class | Solvent | Typical λ_max (nm) | | Alkylsydnones[1] | Not specified | ~290 | | Phenylazo-substituted oxadiazoles[9] | Aqueous Methanol | 350 - 470 |

References

- 1. Synthesis of 1,2,3-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. journalspub.com [journalspub.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. journalspub.com [journalspub.com]

- 8. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

The 1,2,3-Oxadiazole Ring System: A Technical Guide to Its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-oxadiazole ring, a five-membered heterocycle containing one oxygen and two adjacent nitrogen atoms, presents a fascinating dichotomy in its chemical behavior. While the parent ring system is notoriously unstable, its mesoionic derivatives, known as sydnones, exhibit remarkable stability and a rich spectrum of reactivity. This technical guide provides an in-depth exploration of the stability and reactivity of the this compound core, with a focus on its synthesis, degradation pathways, and key chemical transformations relevant to synthetic and medicinal chemistry.

Core Stability: The Unstable Parent vs. the Mesoionic Sydnone (B8496669)

The fundamental this compound structure is inherently unstable, readily undergoing a ring-chain tautomerization to form an α-diazoketone.[1] This instability is a critical factor limiting its broader application in fields like drug development, where molecular stability is paramount. Even the fusion of an aromatic ring to the this compound core does not confer significant stabilization.[1]

In stark contrast, the mesoionic form of the this compound ring, the sydnone, is significantly more stable.[1] Sydnones are pseudo-aromatic, neutral compounds characterized by a delocalized positive charge within the ring and a negative charge on the exocyclic oxygen atom at the C5 position. This charge separation and delocalization contribute to a sextet of π-electrons, imparting the aromatic character that underlies their stability.[1]

Quantitative Stability Analysis

Computational studies provide quantitative insight into the relative stabilities of the four oxadiazole isomers. Quantum mechanics computations consistently show that the this compound isomer is the least stable, as indicated by its Gibbs free energy (ΔG), hardness (η), and softness (S). The 1,3,4-oxadiazole (B1194373) isomer is generally found to be the most stable.

| Parameter | This compound | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole | 1,3,4-Oxadiazole |

|---|---|---|---|---|

| Relative ΔG (kcal/mol) | Highest | Lower | Lower | Lowest |

| Hardness (η) (eV) | Lowest | Higher | Higher | Highest |

| Softness (S) (eV⁻¹) | Highest | Lower | Lower | Lowest |

Spectroscopic Characterization

The unique electronic structure of the sydnone ring gives rise to characteristic spectroscopic signatures. These data are invaluable for the identification and characterization of these compounds in a research setting.

| Spectroscopic Technique | Characteristic Feature | Typical Range / Value | Notes |

|---|---|---|---|

| Infrared (IR) | Carbonyl (C=O) Stretch | 1720–1790 cm⁻¹ | Position is dependent on the substituent. |

| UV-Vis | π → π* Transition | ~290 nm (Alkylsydnones) | Aryl substitution leads to a bathochromic shift (>310 nm) due to extended conjugation. |

| ¹H NMR | C4-H Proton | ~6.8 ppm | The chemical shift can vary with the solvent and substituents. |

| ¹³C NMR | C4 Carbon | ~98 ppm | For 3-methylsydnone. |

| C5 (Carbonyl) Carbon | ~171 ppm | For 3-methylsydnone. Appears in the characteristic downfield region for carbonyl carbons. |

Reactivity and Chemical Transformations

The reactivity of the this compound system is largely dictated by its stability. The unstable parent ring primarily undergoes decomposition, while the stable sydnone ring participates in a variety of synthetically useful reactions.

Decomposition of the Unstable this compound Ring

The primary reaction pathway for the unstable this compound ring is a thermally or photochemically induced cycloreversion. This process involves the cleavage of the weak O-N bond, followed by the loss of a stable molecule (like N₂) to generate a reactive intermediate, or isomerization to the more stable α-diazoketone tautomer.

Reactivity of Sydnones

Sydnones, owing to their stability and pseudo-aromatic character, undergo a range of important chemical reactions.

Similar to other aromatic systems, sydnones can undergo electrophilic substitution, which occurs regioselectively at the electron-rich C4 position. Halogenation and nitration are common examples of this reactivity.

Sydnones are versatile 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. Thermally, they react as cyclic azomethine imines. Upon reaction with an alkyne, for instance, the initial cycloadduct extrudes carbon dioxide to yield a stable pyrazole (B372694) derivative. This reaction is a cornerstone of sydnone chemistry and a powerful tool for synthesizing substituted pyrazoles.

Photolysis of sydnones induces a cycloreversion to eliminate carbon dioxide, generating a highly reactive nitrile imine intermediate.[2] This 1,3-dipole can be trapped in situ by various dipolarophiles, providing a photochemical route to pyrazoles and other heterocyclic systems. This reaction is particularly useful in bioorthogonal chemistry.

Experimental Protocols

Synthesis of 3-Phenylsydnone (B89390) (A Stable this compound Derivative)

The synthesis of sydnones is typically achieved through the nitrosation of an N-substituted α-amino acid, followed by cyclodehydration of the resulting N-nitroso amino acid. The procedure for 3-phenylsydnone is a classic example.[3]

Step 1: N-Nitrosation of N-Phenylglycine

-

Suspend N-phenylglycine in water and cool the mixture to below 0°C in an ice-salt bath with stirring.

-

Add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 0°C.

-

After the addition is complete, filter the cold solution.

-

Acidify the filtrate with concentrated hydrochloric acid while stirring vigorously. The N-nitroso-N-phenylglycine will precipitate as a crystalline solid.

-

Collect the product by vacuum filtration, wash with ice-cold water, and dry.

Step 2: Cyclodehydration to 3-Phenylsydnone

-

Dissolve the N-nitroso-N-phenylglycine in acetic anhydride.

-

Heat the solution in a boiling water bath for approximately 1.5 hours with stirring.

-

Allow the solution to cool to room temperature.

-

Pour the cooled solution slowly into a large volume of cold water with vigorous stirring.

-

The 3-phenylsydnone will precipitate as white crystals.

-

Collect the product by vacuum filtration, wash with ice-cold water, and dry. The product is often pure enough for subsequent use without recrystallization.[3]

Protocol for 1,3-Dipolar Cycloaddition

The following provides a general procedure for the reaction of a sydnone with an alkyne.

-

Dissolve the 3-substituted sydnone in a high-boiling inert solvent (e.g., xylene or o-dichlorobenzene).

-

Add the acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrazole derivative by column chromatography or recrystallization.

Conclusion

The this compound ring system embodies a tale of two distinct chemical entities. The parent ring is a transient species, limited by its inherent instability and propensity for ring-opening. In contrast, its mesoionic derivative, the sydnone, offers a stable, pseudo-aromatic platform with a rich and predictable reactivity profile. For researchers in drug discovery and synthetic chemistry, understanding this dichotomy is crucial. While the unstable nature of the parent ring makes it an unlikely scaffold for pharmaceuticals, the stability and versatile reactivity of sydnones—particularly their ability to undergo regioselective electrophilic substitution and participate in 1,3-dipolar cycloadditions—make them valuable and powerful tools for the construction of complex nitrogen-containing heterocycles. The continued exploration of sydnone chemistry, especially in the realm of bioorthogonal ligations, promises to further expand the utility of this unique mesoionic system.

References

The Aromaticity of 1,2,3-Oxadiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration into the aromaticity of 1,2,3-oxadiazole compounds. The inherent instability of the parent this compound ring presents a unique case study in the principles of aromaticity, standing in contrast to its more stable mesoionic derivatives, the sydnones. This document will delve into the theoretical underpinnings and experimental evidence that define the aromatic character of these heterocycles, offering valuable insights for their application in medicinal chemistry and materials science.

Introduction to 1,2,3-Oxadiazoles and the Concept of Aromaticity

The this compound is a five-membered heterocyclic compound containing one oxygen and two adjacent nitrogen atoms. The parent ring is notably unstable, readily undergoing ring-opening to form an α-diazoketone tautomer.[1][2] This instability is a strong indicator of a lack of significant aromatic stabilization. Aromaticity, a cornerstone concept in organic chemistry, confers enhanced stability, specific magnetic properties, and characteristic reactivity to cyclic, planar, and fully conjugated systems that adhere to Hückel's rule (4n+2 π electrons).

In stark contrast to the parent compound, mesoionic this compound derivatives, particularly sydnones, exhibit considerable stability.[1] Sydnones are neutral compounds that cannot be represented by a single covalent structure and are instead depicted as having delocalized positive and negative charges.[3][4][5] The stability of sydnones is widely attributed to their "pseudo-aromatic" or aromatic character, arising from a delocalized sextet of π-electrons over the five-membered ring and the exocyclic oxygen atom.[1] This guide will explore the evidence for this aromaticity.

Quantitative Assessment of Aromaticity

The aromaticity of a compound can be quantified using various computational indices, primarily Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

-

NICS: This magnetic criterion measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current and thus aromaticity, while positive values suggest anti-aromaticity.

-

HOMA: This geometry-based index evaluates the degree of bond length equalization in a cyclic system compared to an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic).

Due to the inherent instability of the parent this compound, experimental and computational data on its aromaticity indices are scarce in the literature. The focus of quantitative studies has been on more stable oxadiazole isomers. However, the aromatic character of sydnones is well-established through qualitative observations and their chemical behavior.

Table 1: Summary of Aromaticity Data for this compound Derivatives

| Compound Class | Aromaticity Descriptor | Observed/Calculated Value | Interpretation |

| Parent this compound | Stability | Highly unstable, readily isomerizes | Lack of significant aromatic stabilization |

| NICS/HOMA | Data not readily available in literature | Likely non-aromatic | |

| Sydnones (Mesoionic) | Stability | Crystalline, stable compounds | Suggests aromatic character |

| Reactivity | Undergo electrophilic aromatic substitution at C4 | Consistent with an aromatic system[4] | |

| Spectroscopic Data | NMR and IR data support a delocalized electronic structure[1] | Consistent with aromaticity | |

| NICS/HOMA | Recent computational studies suggest non-aromaticity but significant stabilization from electron and charge delocalization[6] | "Pseudo-aromatic" character |

Experimental Protocols for Aromaticity Assessment

The aromaticity of this compound derivatives, particularly sydnones, can be inferred from their synthesis, stability, and spectroscopic characterization.

Synthesis of Sydnones

The most common synthesis of sydnones involves the cyclodehydration of N-nitroso amino acids.[3][4]

Protocol: Synthesis of 3-Phenylsydnone (B89390)

-

Nitrosation of N-phenylglycine: N-phenylglycine is dissolved in an appropriate acidic medium (e.g., hydrochloric acid). An aqueous solution of sodium nitrite (B80452) is added dropwise at a low temperature (0-5 °C) to form N-nitroso-N-phenylglycine. The product is then filtered, washed with cold water, and dried.

-

Cyclodehydration: The dried N-nitroso-N-phenylglycine is suspended in a dehydrating agent, typically acetic anhydride (B1165640) or trifluoroacetic anhydride.[4] The mixture is stirred at room temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

Isolation and Purification: The reaction mixture is poured into ice water to precipitate the crude 3-phenylsydnone. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified product.

Spectroscopic Characterization

Spectroscopic methods provide indirect evidence of aromaticity by probing the electronic structure and bonding within the heterocyclic ring.

Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the proton at the C4 position of the sydnone (B8496669) ring provides insight into the ring's electronic environment. For example, the C4-H proton of 3-phenylsydnone resonates at approximately 6.78 ppm.[1]

-

¹³C NMR: The chemical shifts of the ring carbons are also indicative of the delocalized electronic nature of the sydnone ring. For 3-methylsydnone, the C4 and C5 carbons appear at approximately 97.7 ppm and 170.7 ppm, respectively.[1]

-

-

Infrared (IR) Spectroscopy: The position of the exocyclic carbonyl stretching frequency in sydnones (typically 1720–1790 cm⁻¹) can be correlated with the degree of π-electron delocalization within the ring.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction can provide precise bond lengths. A high degree of bond length equalization within the heterocyclic ring is a hallmark of aromaticity.

Computational Protocols for Aromaticity Assessment

Computational chemistry provides powerful tools to quantify the aromaticity of molecules like 1,2,3-oxadiazoles.

Protocol: DFT Calculations for NICS and HOMA

-

Geometry Optimization: The molecular geometry of the this compound derivative is optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a suitable basis set (e.g., 6-311+G(d,p)).[7]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).

-

NICS Calculation: Using the optimized geometry, a magnetic properties calculation is performed employing the Gauge-Including Atomic Orbital (GIAO) method. NICS values are calculated at the geometric center of the ring (NICS(0)) and typically 1 Å above the ring plane (NICS(1)).

-

HOMA Calculation: The HOMA index is calculated from the bond lengths of the optimized geometry using the standard HOMA formula, which requires reference bond lengths for single and double bonds of the constituent atom pairs.

Visualizing Concepts in this compound Aromaticity

The following diagrams illustrate key concepts and workflows related to the study of this compound aromaticity.

Conclusion

The aromaticity of this compound compounds is a tale of two distinct classes of molecules. The parent ring is inherently unstable and non-aromatic. In contrast, the mesoionic sydnone derivatives exhibit significant stability and chemical properties consistent with an aromatic or "pseudo-aromatic" character, which is attributed to a delocalized 6π-electron system. While direct quantitative measures of aromaticity for the this compound ring system are not widely reported, a combination of experimental evidence from synthesis, reactivity, and spectroscopy, alongside computational studies, provides a robust framework for understanding the electronic nature of these intriguing heterocycles. This understanding is crucial for the rational design of novel this compound-based compounds in drug discovery and materials science.

References

The Emerging Potential of Sydnones (1,2,3-Oxadiazolium-5-olates) in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the 1,2,3-oxadiazole ring system itself is inherently unstable, its mesoionic derivatives, known as sydnones (1,2,3-oxadiazolium-5-olates), have emerged as a versatile and promising scaffold in medicinal chemistry. These unique pseudo-aromatic heterocycles exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanisms of action of sydnone (B8496669) derivatives in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Synthesis of Sydnone Derivatives

The classical and most common method for synthesizing sydnones involves the cyclodehydration of N-substituted-N-nitroso-α-amino acids. A typical procedure for the synthesis of a parent 3-aryl sydnone is outlined below.

Experimental Protocol: Synthesis of 3-Phenylsydnone

Materials:

-

N-phenylglycine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Acetic anhydride

-

Ice-salt bath

-

Standard laboratory glassware

Procedure:

Step 1: Nitrosation of N-Phenylglycine

-

Suspend N-phenylglycine in water in a beaker and cool the mixture to below 0°C in an ice-salt bath with stirring.[1]

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 0°C.[1]

-

After the addition is complete, continue stirring for a short period.

-

Acidify the solution with cold, dilute hydrochloric acid to precipitate the N-nitroso-N-phenylglycine.

-

Filter the precipitate, wash with cold water, and dry.[1]

Step 2: Cyclodehydration to form 3-Phenylsydnone

-

Dissolve the dried N-nitroso-N-phenylglycine in acetic anhydride.[1]

-

Heat the solution in a boiling water bath for approximately 1.5 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Pour the cooled solution slowly into a large volume of cold water with vigorous stirring to precipitate the 3-phenylsydnone.

-

Filter the crystalline product, wash thoroughly with water, and dry.[1]

This general procedure can be adapted for the synthesis of various substituted sydnones by using appropriately substituted α-amino acids as starting materials.

Therapeutic Applications and Biological Activities

Sydnone derivatives have demonstrated a wide array of pharmacological activities, which are summarized in the table below.

Quantitative Data on Biological Activities of Sydnone Derivatives

| Compound/Derivative | Biological Activity | Target/Assay | IC₅₀/MIC/Other Metric | Reference(s) |

| 3-(p-methoxybenzyl)sydnone | Anticancer | Carcinoma-755 in mice | Effective | [2] |

| 4-acetyl-3-(4-chlorophenyl)sydnone chalcone (B49325) derivatives (3c, 3f) | Anti-inflammatory | Carrageenan-induced rat paw edema | 49% and 51% edema inhibition at 3h | [3] |

| Sydnone derivatives 6, 7, 9, 13 | Anticancer | Human breast cancer cell line (MCF7) | IC₅₀: 10.25, 9.70, 9.55, 9.39 µmol L⁻¹ | [1] |

| Sydnone derivatives (MC-456, MC-450) | Anticancer | EGF-TK enzyme | Docking Score: -6.44, -6.42 | [1][4] |

| Sydnone derivatives (MC-450, MC-456) | Anticancer | Caspase 3 | Docking Score: -6.48, -6.09 | [1][4] |

| Sydnonyl-substituted thiazolidine (B150603) derivatives (5a-d) | Antifungal | Penicillium citrinum, Aspergillus niger | 1.5-4.4 times more active than Griseofulvin | [5] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of sydnones stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis and Kinase Inhibition

Several sydnone derivatives have been shown to exert their anticancer effects by inducing apoptosis and inhibiting key kinases involved in cancer cell proliferation.

Caption: Sydnone derivatives can induce apoptosis and inhibit cancer cell proliferation through multiple mechanisms.

Sydnone derivatives can intercalate with DNA, potentially disrupting DNA replication and transcription.[1][4] Furthermore, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key driver of proliferation in many cancers.[1][4] Some derivatives also trigger the mitochondrial apoptotic pathway by inducing the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[1][4]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of certain sydnones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

Caption: Sydnones can exert anti-inflammatory effects by inhibiting the COX-2 enzyme.

By inhibiting COX-2, sydnone derivatives block the conversion of arachidonic acid to prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.[3]

Neuroprotective Activity: Inhibition of Monoamine Oxidase-B (MAO-B)

In the context of neurodegenerative diseases like Parkinson's, some sydnone derivatives have shown potential as inhibitors of monoamine oxidase-B (MAO-B).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Biological Screening of Novel 1,2,3-Oxadiazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for conducting preliminary biological screening of novel 1,2,3-oxadiazole derivatives. Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines the experimental workflows, detailed protocols for key assays, and a structured approach to data presentation for evaluating the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant potential of these novel compounds.

General Workflow for Preliminary Biological Screening

The initial evaluation of novel compounds involves a systematic series of in vitro and in vivo assays to identify potential therapeutic activities. This tiered approach allows for the efficient screening of numerous derivatives to identify promising lead candidates for further development.

Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines.[4] The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[5][6]

This protocol is adapted from standard procedures for assessing the in vitro cytotoxicity of novel chemical entities.[5][6]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in the culture medium. Remove the old medium from the wells and add fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[5]

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.[5]

The following table presents representative cytotoxicity data for various oxadiazole derivatives against common cancer cell lines. This format should be used to tabulate results for novel this compound compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |

| Compound A | MCF-7 (Breast) | 5.90 ± 0.26 | - | - | [8] |

| Compound B | MCF-7 (Breast) | 1.10 ± 0.05 | Doxorubicin | 1.8 | [8][9] |

| Compound C | HepG2 (Liver) | 1.63 ± 0.08 | Doxorubicin | 1.8 | [8] |

| Compound D | A549 (Lung) | 0.34 ± 0.03 | - | - | [10] |

| Compound E | HCT-116 (Colon) | 6.00 ± 3.00 | Etoposide | - | [11] |

Antimicrobial Activity Screening

Antimicrobial screening is crucial to identify compounds that can combat bacterial and fungal infections, a persistent global health issue.[12] Standard methods include the agar (B569324) disk diffusion test for antibacterial activity and the broth microdilution method for determining the minimum inhibitory concentration (MIC).[13][14]

-

Media Preparation: Prepare Mueller-Hinton Agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli, P. aeruginosa) equivalent to a 0.5 McFarland standard.[13]

-

Inoculation: Evenly swab the entire surface of the agar plate with the bacterial suspension to create a lawn.

-

Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound. Place the disks onto the inoculated agar surface.

-

Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Chloramphenicol) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.

Results from antimicrobial screening are typically presented by listing the zone of inhibition or the Minimum Inhibitory Concentration (MIC) values.

| Compound ID | S. aureus (Zone in mm) | E. coli (Zone in mm) | P. aeruginosa (MIC₅₀ in µg/mL) | C. albicans (MIC in µg/mL) | Citation |

| Compound F | 18 | 16 | 62.5 | - | [13] |

| Compound G | - | 62.5 (MIC₅₀) | - | - | [13] |

| Compound H | - | - | - | >100 | [15] |

| Compound I | 12 | 10 | - | 50 | [1] |

Anti-inflammatory Activity Screening

The carrageenan-induced paw edema model in rodents is a widely accepted and classical in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[16][17] The model involves the induction of a localized, acute inflammation that is well-characterized and highly reproducible.[17]

-

Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-250g). Acclimatize the animals to laboratory conditions for at least one week.[16]

-

Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[16]

-

Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.[18]

-

Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the left hind paw.[18][19]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[18]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[20]

The efficacy of the compounds is presented as the percentage of edema inhibition at a specific time point post-carrageenan administration.

| Compound ID | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Standard Drug (% Inhibition) | Citation |

| Compound J | 20 | 4 | 82.61 | Indomethacin (85.10) | [20] |

| Compound K | 20 | 4 | 79.50 | Indomethacin (85.10) | [20] |

| Compound L | 20 | 4 | 51.86 | Ibuprofen (60.06) | [21] |

| Compound M | 10 | 2 | 88.33 | Flurbiprofen (B1673479) (90.01) | [22] |

Anticonvulsant Activity Screening

The Maximal Electroshock Seizure (MES) test is a fundamental preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[23][24] It assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally stimulated.[23]

-

Animal Preparation: Use male mice (e.g., CF-1) or rats. Administer the test compound, vehicle, or a standard anticonvulsant drug (e.g., Phenytoin) orally or intraperitoneally.[23][25]

-

Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas, followed by saline to improve conductivity.[23][26] Place corneal electrodes on the eyes.

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus. For mice, a common parameter is 50 mA of a 60 Hz alternating current for 0.2 seconds.[23]

-

Observation: Immediately after the stimulus, observe the animal for the characteristic behavioral seizure, which includes a tonic extension of the hindlimbs.[23]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure. An animal is considered "protected" if this phase is absent.[23]

-

Data Analysis: The activity of a compound is quantified by its ability to protect a percentage of the animals from the tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is often calculated.[23]

Data from the MES test can be summarized to show the protective effect of the compounds at various doses.

| Compound ID | Dose (mg/kg) | % Protection Against MES | Standard Drug | Standard ED₅₀ (mg/kg) | Citation |

| Compound N | 100 | 65.8 | Phenytoin | - | [25] |

| Compound O | 30 | 100 | - | - | [27] |

| Compound P | - | ED₅₀ = 8.9 mg/kg | Carbamazepine | ED₅₀ = 11.1 mg/kg | [28] |

| Compound Q | 100 | 66.6 | Phenytoin | - | [29] |

References

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. eresearchco.com [eresearchco.com]

- 4. kosheeka.com [kosheeka.com]

- 5. benchchem.com [benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 20. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 25. ijmspr.in [ijmspr.in]

- 26. benchchem.com [benchchem.com]

- 27. meliordiscovery.com [meliordiscovery.com]

- 28. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthetic Protocol for 3-Phenylsydnone from N-Nitroso-N-Phenylglycine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 3-phenylsydnone (B89390), a prominent member of the mesoionic class of compounds. The synthesis involves a two-step process commencing with the nitrosation of N-phenylglycine to yield the intermediate, N-nitroso-N-phenylglycine. Subsequent cyclodehydration of this intermediate using acetic anhydride (B1165640) affords the target compound, 3-phenylsydnone. This document outlines the complete experimental procedure, including reagent quantities, reaction conditions, and purification methods. Quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided to facilitate understanding.

Introduction

Sydnones are a fascinating class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] 3-Phenylsydnone serves as a foundational scaffold for the synthesis of a wide array of substituted sydnone (B8496669) derivatives. The most common and established method for its preparation involves the cyclodehydration of N-nitroso-N-phenylglycine.[2][3] This protocol, adapted from a well-established Organic Syntheses procedure, offers a robust and scalable method for producing high-purity 3-phenylsydnone.[2]

Synthetic Pathway

The synthesis of 3-phenylsydnone from N-phenylglycine is a two-step process. The first step is the nitrosation of N-phenylglycine to form N-nitroso-N-phenylglycine. The second step is the cyclodehydration of the N-nitroso intermediate to yield 3-phenylsydnone.

Caption: Reaction scheme for the synthesis of 3-phenylsydnone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 3-phenylsydnone.

| Step | Product | Starting Material (molar eq.) | Yield (%) | Melting Point (°C) | Appearance |

| 1 | N-Nitroso-N-phenylglycine | N-Phenylglycine (1.0) | 80-83% | 103–104 | Off-white crystals |

| 2 | 3-Phenylsydnone | N-Nitroso-N-phenylglycine (1.0) | 83-84% | 136–137 | Cream-colored crystals |

Data obtained from Organic Syntheses Procedure.[2]

Experimental Protocols

Step 1: Synthesis of N-Nitroso-N-phenylglycine

Materials:

-

N-Phenylglycine: 100 g (0.66 mole)

-

Sodium Nitrite (B80452) (NaNO₂): 50 g (0.72 mole)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ice

Equipment:

-

3 L Beaker

-

Magnetic Stirrer and Stir Bar

-

Ice-salt bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3 L beaker.

-

Cool the suspension in an ice-salt bath with stirring until the temperature is below 0°C.[2]

-

Prepare a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water.

-

Add the sodium nitrite solution dropwise to the cold N-phenylglycine suspension over approximately 40 minutes, ensuring the temperature does not exceed 0°C.[2]

-

After the addition is complete, filter the resulting red, nearly clear solution quickly with suction.

-

To the well-stirred filtrate, add 100 mL of concentrated hydrochloric acid. A profusion of light, fluffy crystals should appear after about 30 seconds.[2]

-

Stir the suspension for 10 minutes.

-

Collect the solid product by suction filtration and wash it twice with ice-cold water.

-

Dry the product on the funnel with suction overnight. The resulting off-white N-nitroso-N-phenylglycine weighs 96–99 g (80–83% yield) and has a melting point of 103–104°C.[2] This product can be used in the next step without further purification.

Step 2: Synthesis of 3-Phenylsydnone

Materials:

-

N-Nitroso-N-phenylglycine: 99 g (0.55 mole)

-

Acetic Anhydride: 500 mL

-

Water (H₂O)

-

Ice

Equipment:

-

1 L Erlenmeyer flask

-

Reflux condenser

-

Drying tube (e.g., filled with CaCl₂)

-

Boiling water bath

-

Magnetic Stirrer and Stir Bar

-

Large beaker (at least 4 L)

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Dissolve 99 g (0.55 mole) of N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1 L Erlenmeyer flask.[2]

-

Fit the flask with a reflux condenser topped with a drying tube.

-

Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.[2]

-

Allow the solution to cool to room temperature.

-

Slowly pour the cooled solution into 3 L of cold water with vigorous stirring. White crystals will separate almost immediately.[2]

-

Continue stirring for 5 minutes.

-

Collect the solid product by suction filtration.

-

Wash the crystals twice with ice-cold water.

-

Dry the product on the funnel with suction overnight. The resulting cream-colored 3-phenylsydnone weighs 74–75 g (83–84% yield) and has a melting point of 136–137°C.[2]

Alternative Dehydrating Agents

While acetic anhydride is the most commonly used dehydrating agent for the cyclization of N-nitroso-N-phenylglycine, other reagents have been successfully employed. These include trifluoroacetic anhydride, which can complete the reaction in seconds, as well as thionyl chloride and phosgene.[4] The choice of dehydrating agent can influence reaction time and conditions.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium nitrite is an oxidizing agent and is toxic. Handle with care.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

-

Dispose of all chemical waste according to institutional and local regulations.

References

The Expanding Role of 1,2,3-Oxadiazoles in Click Chemistry: A Detailed Overview

The versatile chemistry of 1,2,3-oxadiazole derivatives, particularly mesoionic sydnones and sydnone (B8496669) imines, has carved a significant niche in the field of click chemistry. These compounds serve as robust 1,3-dipoles in cycloaddition reactions, offering powerful tools for bioconjugation, drug development, and materials science. Their application spans both metal-catalyzed and strain-promoted pathways, providing a modular and efficient approach to the synthesis of pyrazole-containing structures.

1,2,3-Oxadiazoles, specifically in the form of sydnones, undergo [3+2] dipolar cycloaddition with alkynes to yield pyrazoles.[1][2] This transformation can be achieved under thermal conditions, often requiring high temperatures.[2] However, the true potential of sydnones in click chemistry has been unlocked through the development of copper-catalyzed and strain-promoted methodologies, which proceed under milder conditions with enhanced efficiency and regioselectivity.[3][4]

Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

The copper(I)-catalyzed reaction between sydnones and terminal alkynes provides a significant rate acceleration compared to the thermal process, allowing for reactions to occur at lower temperatures.[5] Interestingly, the choice of the copper salt can direct the regioselectivity of the cycloaddition. Copper(II) triflate (Cu(OTf)₂) typically promotes the formation of 1,3-disubstituted pyrazoles through Lewis acid activation of the sydnone.[6] In contrast, copper(II) acetate (B1210297) (Cu(OAc)₂) can lead to the corresponding 1,4-isomers via the in situ formation of a Cu(I)-acetylide intermediate.[6] This tunable regioselectivity is a key advantage of the copper-promoted system.

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

For applications in biological systems where the cytotoxicity of copper is a concern, the strain-promoted sydnone-alkyne cycloaddition (SPSAC) offers a bioorthogonal alternative.[1] This reaction utilizes strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), which react rapidly with sydnones without the need for a metal catalyst.[1][7] The favorable kinetics of SPSAC make it suitable for labeling biomolecules in complex biological media and even on the surface of living cells.[1][8]

Mesoionic Carbenes from 1,2,3-Oxadiazoles

Recent advancements have also seen the generation of mesoionic carbenes (MICs) from this compound precursors. These MICs can be utilized as ligands in copper-catalyzed click reactions, influencing the catalytic activity and stability of the copper catalyst. This approach opens new avenues for designing novel catalytic systems for azide-alkyne cycloadditions.

Quantitative Data Summary

The following table summarizes key quantitative data for various this compound-based click chemistry reactions, providing a comparison of different methodologies.

| 1,3-Dipole | Alkyne | Reaction Type | Conditions | Time | Yield (%) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |